molecular formula C29H22N2O8 B10883728 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate

Cat. No.: B10883728
M. Wt: 526.5 g/mol
InChI Key: RCMIXEARTXBUHV-UHFFFAOYSA-N
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Description

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate is a complex organic compound with the molecular formula C29H22N2O8. This compound is characterized by the presence of nitrobenzoyl groups and phenyl rings, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate typically involves multiple steps, including nitration, esterification, and coupling reactions. The process begins with the nitration of benzoyl compounds to introduce nitro groups. This is followed by esterification reactions to form the ester linkages. The final step involves coupling the intermediate products to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate is unique due to its complex structure, which includes multiple nitrobenzoyl groups and phenyl rings.

Properties

Molecular Formula

C29H22N2O8

Molecular Weight

526.5 g/mol

IUPAC Name

[4-[2-[4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C29H22N2O8/c1-29(2,21-9-13-25(14-10-21)38-27(32)19-5-3-7-23(17-19)30(34)35)22-11-15-26(16-12-22)39-28(33)20-6-4-8-24(18-20)31(36)37/h3-18H,1-2H3

InChI Key

RCMIXEARTXBUHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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